molecular formula C18H21N3S B11432218 N-cyclohexyl-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

N-cyclohexyl-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11432218
M. Wt: 311.4 g/mol
InChI Key: QSSVWQQDXAKFFX-UHFFFAOYSA-N
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Description

N-cyclohexyl-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the cyclohexyl, methyl, and thiophenyl groups in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent condensation reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-cyclohexyl-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclohexyl-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexyl and thiophenyl groups contribute to its unique pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C18H21N3S

Molecular Weight

311.4 g/mol

IUPAC Name

N-cyclohexyl-6-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C18H21N3S/c1-13-9-10-16-20-17(15-8-5-11-22-15)18(21(16)12-13)19-14-6-3-2-4-7-14/h5,8-12,14,19H,2-4,6-7H2,1H3

InChI Key

QSSVWQQDXAKFFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2NC3CCCCC3)C4=CC=CS4)C=C1

Origin of Product

United States

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